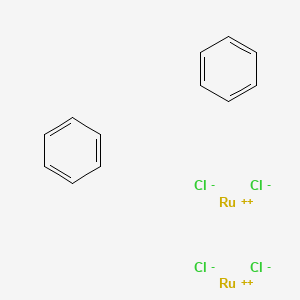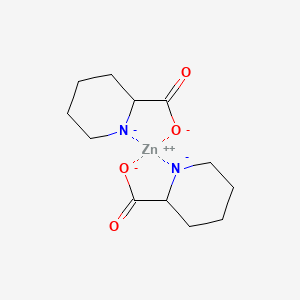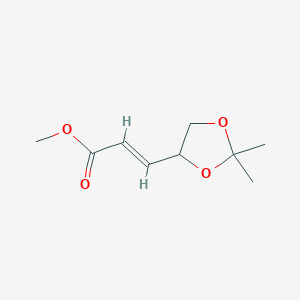
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The compound is typically prepared by the reaction of cyclohexadienes with hydrated ruthenium trichloride. The reaction conditions involve the use of solvents like chloroform and the process is often carried out under an inert atmosphere to prevent oxidation . Industrial production methods are similar but scaled up to accommodate larger quantities. The compound can be viewed as an edge-shared bioctahedral structure, with each ruthenium center coordinated to three chloride ligands and a benzene ring .
Análisis De Reacciones Químicas
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The compound reacts with Lewis bases to give monometallic adducts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and Lewis bases like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydrosilylation.
Medicine: The compound is being studied for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of other ruthenium catalysts and in various catalytic processes.
Mecanismo De Acción
The mechanism by which ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- exerts its effects involves coordination to various molecular targets. In catalytic processes, the ruthenium center acts as a Lewis acid, facilitating the activation of substrates. In biological systems, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Ruthenium, bis(h6-benzene)di-m-chlorodichlorodi- can be compared with other similar compounds such as:
(Cymene)ruthenium dichloride dimer: A more soluble analogue of (benzene)ruthenium dichloride dimer.
(Mesitylene)ruthenium dichloride dimer: Another more soluble derivative.
These similar compounds share the same basic structure but differ in their solubility and reactivity, making them suitable for different applications.
Propiedades
Fórmula molecular |
C12H12Cl4Ru2 |
|---|---|
Peso molecular |
500.2 g/mol |
Nombre IUPAC |
benzene;ruthenium(2+);tetrachloride |
InChI |
InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
YGXMUPKIEHNBNQ-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=CC=C1.C1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
![2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)


![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![methyl 2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzoate](/img/structure/B12360461.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)




![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
